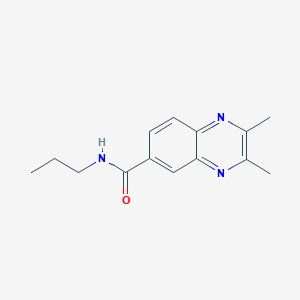
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide, also known as FTQC, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. FTQC has shown promising results in various scientific research studies, making it a topic of interest for researchers.
Mecanismo De Acción
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide exerts its therapeutic effects through various mechanisms of action, including the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been found to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to regulate glucose metabolism and improve insulin sensitivity in diabetic animals. Additionally, N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. One potential direction is the development of novel synthetic methods to improve the yield and purity of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in humans.
Métodos De Síntesis
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide can be synthesized through a multistep process, which involves the reaction of 2-furancarboxaldehyde with 2,3,6-trimethylquinoxaline-6-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-12(2)19-16-9-13(6-7-15(16)18-11)17(21)20(3)10-14-5-4-8-22-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHFNBRULBINLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)


![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)


![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)